molecular formula C8H6N2O2S B1341109 3-(thiophen-3-yl)-1H-pyrazole-5-carboxylic acid CAS No. 1029108-69-7

3-(thiophen-3-yl)-1H-pyrazole-5-carboxylic acid

Cat. No.: B1341109
CAS No.: 1029108-69-7
M. Wt: 194.21 g/mol
InChI Key: QUKDMAFMSJBIPR-UHFFFAOYSA-N
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Description

3-(thiophen-3-yl)-1H-pyrazole-5-carboxylic acid is a heterocyclic compound that features both a thiophene ring and a pyrazole ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block for more complex molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(thiophen-3-yl)-1H-pyrazole-5-carboxylic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of thiophene-3-carboxylic acid with hydrazine to form the pyrazole ring . The reaction conditions often require the use of a strong acid or base to facilitate the cyclization process.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to improve yield and reduce costs. This could include the use of continuous flow reactors and other advanced chemical engineering techniques .

Chemical Reactions Analysis

Types of Reactions

3-(thiophen-3-yl)-1H-pyrazole-5-carboxylic acid can undergo a variety of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring typically yields sulfoxides or sulfones, while reduction of the pyrazole ring yields dihydropyrazoles .

Scientific Research Applications

3-(thiophen-3-yl)-1H-pyrazole-5-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(thiophen-3-yl)-1H-pyrazole-5-carboxylic acid is not fully understood. it is believed to interact with various molecular targets and pathways in the body. For example, it may inhibit certain enzymes or receptors involved in disease processes .

Comparison with Similar Compounds

Properties

IUPAC Name

3-thiophen-3-yl-1H-pyrazole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O2S/c11-8(12)7-3-6(9-10-7)5-1-2-13-4-5/h1-4H,(H,9,10)(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUKDMAFMSJBIPR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC=C1C2=NNC(=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501263298
Record name 5-(3-Thienyl)-1H-pyrazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501263298
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1029108-69-7
Record name 5-(3-Thienyl)-1H-pyrazole-3-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1029108-69-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(3-Thienyl)-1H-pyrazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501263298
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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